[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate
Description
The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate features a 1,2,4-triazin-5-one core substituted with a methylsulfanyl group at position 3 and a methyl ester-linked 4-methyl-3-nitrobenzoate moiety at position 4.
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-methyl-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5S/c1-8-4-5-10(6-11(8)18(21)22)13(20)23-7-17-12(19)9(2)15-16-14(17)24-3/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKMYJCRHKOWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OCN2C(=O)C(=NN=C2SC)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate typically involves multiple steps. One common method includes the formation of the triazine ring through a cyclization reaction, followed by the introduction of the methylsulfanyl group. The final step involves the esterification of the triazine derivative with 4-methyl-3-nitrobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazine ring and nitrobenzoate moiety are key structural features that contribute to its activity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ primarily in the ester-linked aromatic/heteroaromatic groups, which influence electronic properties, solubility, and stability:
*Inferred formula based on structural analysis.
Key Observations:
- Solubility : Nitro groups generally reduce aqueous solubility, whereas methoxy groups (as in BI83797) enhance polarity and water solubility .
- Biological Interactions: Phosphonate-containing triazinones (e.g., compounds 81a-f) demonstrate antioxidant activity, suggesting that electron-deficient substituents (e.g., nitro) in the target compound might similarly engage in redox reactions .
Biological Activity
The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be characterized by the following features:
- Molecular Formula : C14H15N3O4S
- Molecular Weight : 321.3516 g/mol
- SMILES Notation : COc1cccc(c1)C(=O)OCn1c(SC)nnc(c1=O)C
This compound contains a triazinone core, which is known for its diverse biological activities. The presence of a methylsulfanyl group and a nitrobenzoate moiety enhances its lipophilicity and potential interactions with biological targets.
Research indicates that compounds with triazine structures often exhibit various modes of action, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Similar triazine derivatives have shown potential in combating bacterial and fungal infections.
- Anticancer Properties : The structural motifs present in the compound suggest possible interactions with cancer cell pathways.
Biological Activity Data
A summary of biological activities associated with similar compounds is presented in the table below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-1,3-thiazole | Contains sulfur; known for antimicrobial properties | Antimicrobial |
| 1,2,4-Triazole derivatives | Similar nitrogen heterocycle; used in antifungal agents | Antifungal |
| Benzothiazole derivatives | Contains sulfur and nitrogen; potential anticancer activity | Anticancer |
The unique combination of functional groups in This compound may confer distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
Recent studies have employed computational methods such as the Prediction of Activity Spectra for Substances (PASS) to predict the bioactivity of this compound. These studies suggest promising therapeutic avenues:
- Antimicrobial Studies : In vitro assays have demonstrated that derivatives of triazine compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
- Anticancer Research : Preliminary findings indicate that certain triazine derivatives can induce apoptosis in cancer cell lines, suggesting a potential role as anticancer agents.
- Enzyme Interaction Studies : Investigations into enzyme inhibition have shown that triazine derivatives can effectively inhibit key enzymes involved in cancer metabolism.
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for preparing [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 4-methyl-3-nitrobenzoate?
- Methodological Answer: Synthesis typically involves multi-step reactions starting with triazine ring formation, followed by functionalization with methylsulfanyl and nitrobenzoate groups. Key steps include:
- Cyclization: Use hydrazine derivatives and carbonyl precursors under acidic conditions to form the triazinone core .
- Substitution: Introduce methylsulfanyl and nitrobenzoate groups via nucleophilic substitution or esterification.
- Optimization: Control temperature (e.g., 60–80°C for cyclization), solvent choice (e.g., DMF or THF), and reaction time (8–24 hours) to maximize yield .
Analytical Confirmation: Use NMR (¹H/¹³C) to verify substitution patterns and HPLC to assess purity (>95%) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks for the triazinone ring (δ 6.5–7.5 ppm for aromatic protons), methylsulfanyl (δ 2.1–2.3 ppm), and nitrobenzoate (δ 8.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) to quantify purity .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., ESI-MS: [M+H]⁺) .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer:
- Light Sensitivity: The nitro group in the benzoate moiety is prone to photodegradation; store in amber vials at –20°C .
- Moisture and Temperature: Avoid hydrolysis by using desiccants and inert atmospheres (e.g., nitrogen) .
- Stability Assays: Monitor degradation via HPLC over 1–6 months under accelerated conditions (40°C/75% RH) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Solubility: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. How can researchers optimize the synthesis to minimize byproduct formation in the triazinone core?
- Methodological Answer:
- Byproduct Analysis: Identify impurities (e.g., dimerization products) via LC-MS and adjust stoichiometry of hydrazine derivatives .
- Catalytic Additives: Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Reaction Monitoring: Employ in-situ IR spectroscopy to track intermediate formation and terminate reactions at optimal conversion .
Q. How should conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural elucidation?
- Methodological Answer:
- X-ray Crystallography: Resolve ambiguities in proton assignments (e.g., tautomeric forms of triazinone) by growing single crystals via vapor diffusion .
- DFT Calculations: Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to validate assignments .
- Dynamic Effects: Consider temperature-dependent NMR to study conformational flexibility .
Q. What mechanistic insights govern the reactivity of the methylsulfanyl group in substitution reactions?
- Methodological Answer:
- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor nucleophilic attack rates (e.g., with thiols or amines) .
- Leaving Group Ability: Compare methylsulfanyl with other groups (e.g., chloro) via Hammett plots .
- Computational Modeling: Map transition states (e.g., Gaussian 09) to identify rate-limiting steps .
Q. How can environmental fate studies be designed to assess the compound’s ecological impact?
- Methodological Answer:
- Abiotic Degradation: Expose to UV light (λ = 300–400 nm) and analyze photoproducts via LC-MS/MS .
- Hydrolysis Pathways: Test at pH 3–9 (buffered solutions) to simulate soil/aquatic conditions .
- Biotic Studies: Use OECD 301D respirometry to assess microbial degradation in activated sludge .
Q. What statistical methods address variability in pharmacological data (e.g., IC₅₀ discrepancies across assays)?
- Methodological Answer:
- Meta-Analysis: Pool data from multiple assays (e.g., 3–5 independent replicates) and apply mixed-effects models .
- Assay Validation: Use positive controls (e.g., doxorubicin) and normalize data to cell viability .
- Outlier Detection: Apply Grubbs’ test (α = 0.05) to exclude non-significant data points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
